molecular formula C20H21N5O3 B2497256 6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415565-58-9

6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2497256
CAS No.: 2415565-58-9
M. Wt: 379.42
InChI Key: AYXHXUZASPNLHR-UHFFFAOYSA-N
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Description

6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Mechanism of Action

Target of Action

The primary targets of this compound are uridine monophosphate kinase (UMPK) , UDP-N-acetyl muramyl pentapeptide ligase (Mur-F) , and peptidyl deformylase (PDF) . These enzymes play crucial roles in bacterial cell wall formation, RNA biosynthesis, and protein maturation .

Mode of Action

The compound exhibits its anti-bacterial and anti-biofilm characteristics by competitively inhibiting the aforementioned targets . It binds to the active sites of UMPK, Mur-F, and PDF, preventing their normal function . This inhibition disrupts the bacterial cell wall formation, RNA biosynthesis, and protein maturation, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell wall formation, RNA biosynthesis, and protein maturation . By inhibiting UMPK, Mur-F, and PDF, it disrupts these pathways, leading to the death of the bacteria .

Pharmacokinetics

The compound has shown to penetrate into infected cells at a concentration of 640 µM/ml and obliterate Methicillin-Resistant Strains of Staphylococcus aureus (MRSA) . The compound’s stability was evaluated by showing its ability to remain bound to the active sites of UMPK, Mur-F, and PDF even after increasing the incubation time, temperature, pH, and substrate concentration .

Result of Action

The compound’s action results in the death of MRSA. Moreover, distinct reductions in the expression of UMPK, Mur-F, and PDF genes were noted .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as incubation time, temperature, pH, and substrate concentration . Despite increased activities of nitric oxide synthase (NOS), NADPH–P450 reductase, superoxide dismutase, catalase, and peroxidase in infected cell lines, the compound was able to obliterate MRSA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves multiple steps, including the formation of the pyridine and pyrrolidine rings. Common synthetic methods include:

    Cyclization Reactions: The formation of the pyridine ring can be achieved through cyclization reactions involving appropriate precursors.

    Condensation Reactions: The pyrrolidine ring can be synthesized through condensation reactions between suitable amines and carbonyl compounds.

    Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are employed to introduce the desired substituents on the rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyridine and pyrrolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the pyridine and pyrrolidine rings.

    Imidazole Derivatives: Compounds containing the imidazole ring, which can exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of 6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile lies in its complex structure, which combines multiple heterocyclic rings and functional groups

Properties

IUPAC Name

6-[5-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-12-16(17(28-2)5-19(23)26)20(27)25-10-14-8-24(9-15(14)11-25)18-4-3-13(6-21)7-22-18/h3-5,7,12,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXHXUZASPNLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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